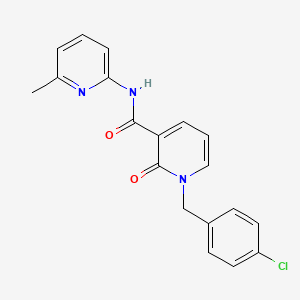
1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The dihydropyridine intermediate and 6-methyl-2-pyridinecarboxylic acid.
Reaction Conditions: Coupling reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), are used to attach the pyridine moiety to the dihydropyridine core.
Final Amidation:
Starting Materials: The intermediate product from the previous step and an appropriate amine.
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final carboxamide product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Dihydropyridine Core:
Starting Materials: Ethyl acetoacetate, ammonium acetate, and an appropriate aldehyde (e.g., 4-chlorobenzaldehyde).
Reaction Conditions: The mixture is heated under reflux in ethanol to form the dihydropyridine core via a Hantzsch reaction.
化学反应分析
Types of Reactions: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, potentially inhibiting calcium influx into cells, which can lead to vasodilation and antihypertensive effects. The chlorobenzyl and pyridine moieties may enhance binding affinity and selectivity towards these targets.
相似化合物的比较
Nifedipine: Another dihydropyridine derivative used as an antihypertensive agent.
Amlodipine: A widely used calcium channel blocker with a similar dihydropyridine core.
Comparison: 1-(4-chlorobenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its specific substitution pattern can lead to distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-4-2-6-17(21-13)22-18(24)16-5-3-11-23(19(16)25)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMGVPBZOMOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
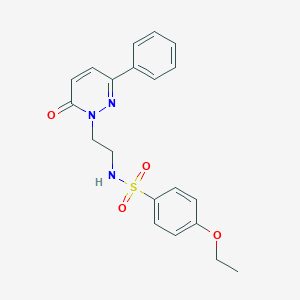
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
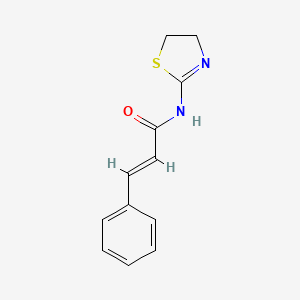
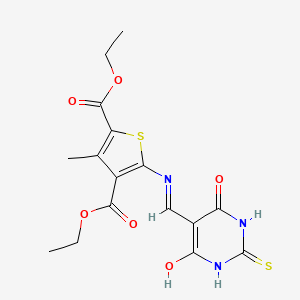
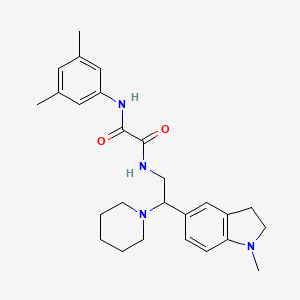
![2,4-diethyl 5-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2828823.png)
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2828830.png)
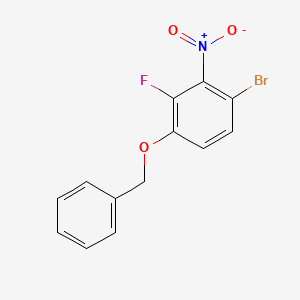
![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)
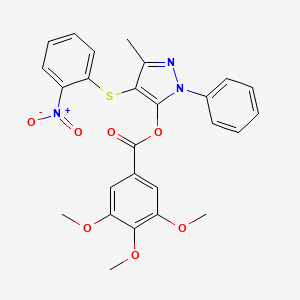
![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)
